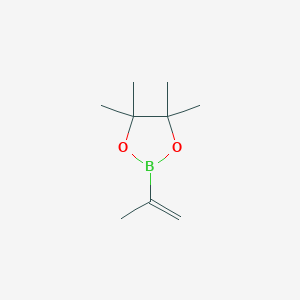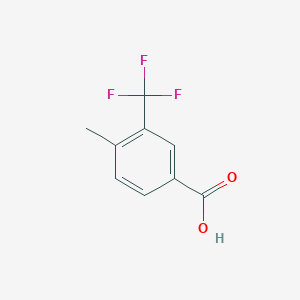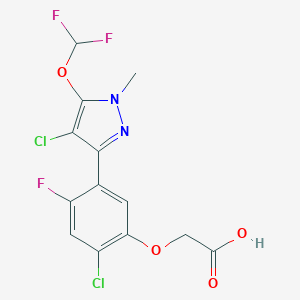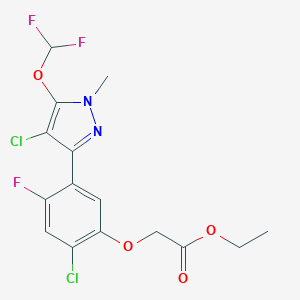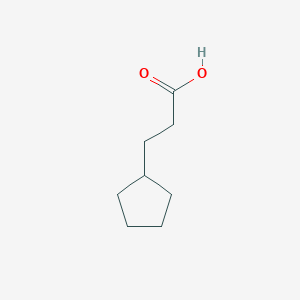
Pemetrexed Diethyl Ester
Descripción general
Descripción
Pemetrexed Diethyl Ester (PDE) is a novel compound that has been developed as an alternative to traditional chemotherapy and radiotherapy treatments for cancer. PDE is a prodrug of pemetrexed, a drug used to treat a variety of cancers, including non-small cell lung cancer, mesothelioma, and ovarian cancer. PDE is a complex molecule that is composed of two different components – a pemetrexed molecule and an ester group. This combination of components allows PDE to be more stable and effective than traditional chemotherapy agents. PDE has been shown to have numerous advantages over traditional chemotherapy agents, including increased efficacy, improved safety, and fewer side effects. Furthermore, PDE has been studied for its potential use in laboratory experiments, as well as its potential for clinical applications.
Aplicaciones Científicas De Investigación
Tratamiento del cáncer de pulmón
Pemetrexed es un pilar en el tratamiento del cáncer de pulmón . Generalmente es bien tolerado, pero un grupo sustancial de pacientes aún experimenta toxicidad que limita el tratamiento . Existe una relación establecida entre la farmacocinética de pemetrexed y la toxicidad .
Tratamiento del mesotelioma
Pemetrexed es un componente clave en el tratamiento del mesotelioma . Con la dosificación de agentes citoestáticos clásicos como pemetrexed, se equilibra la línea fina entre la ineficacia y la toxicidad .
Tratamiento de tumores epiteliales tímicos
Pemetrexed se utiliza en el tratamiento de tumores epiteliales tímicos . Aunque el perfil de toxicidad general de pemetrexed se considera relativamente leve, un grupo sustancial de pacientes experimenta toxicidad que limita el tratamiento .
Manejo de la toxicidad relacionada con pemetrexed
Ya se implementan varias estrategias basadas en la evidencia en la atención clínica para controlar la toxicidad relacionada con pemetrexed . Con la introducción de la suplementación vitamínica estándar y la dexametasona, la incidencia de toxicidad hematológica y reacciones cutáneas disminuyó sustancialmente .
Preparación de Pemetrexed disódico amorfo estable
Se estudiaron las propiedades fisicoquímicas de las formas amorfa e hidratada de pemetrexed disódico, así como las nuevas formas de ácido dimetrexed (un intermedio sintético clave) mediante análisis térmico y difracción de rayos X en polvo
Mecanismo De Acción
Target of Action
Pemetrexed Diethyl Ester, also known as (S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate, primarily targets three enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes are:
- Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) .
- Dihydrofolate Reductase (DHFR) : DHFR plays a key role in the folate pathway, which is essential for the synthesis of nucleotides .
- Glycinamide Ribonucleotide Formyltransferase (GARFT) : This enzyme is involved in the purine biosynthetic pathway .
Mode of Action
This compound exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication . It inhibits the aforementioned enzymes, thereby disrupting the synthesis of purine and pyrimidine, the building blocks of DNA and RNA . This inhibition prevents the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .
Biochemical Pathways
The compound affects the folate pathway and the purine and pyrimidine synthesis pathways . By inhibiting the enzymes TS, DHFR, and GARFT, it disrupts the synthesis of purine and pyrimidine nucleotides, leading to a decrease in DNA and RNA synthesis . This disruption of nucleotide synthesis affects cell replication, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in a variety of solid tumors . It has been found that the depth of the absolute neutrophil counts (ANC) nadir correlates with systemic exposure to the compound . Several studies have confirmed that the pharmacokinetics of Pemetrexed can serve as a prognostic factor for the development of toxicity, especially for neutropenia .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell replication processes. By inhibiting the synthesis of purine and pyrimidine, the compound prevents the formation of DNA and RNA, leading to cell death . This results in the inhibition of tumor growth .
Safety and Hazards
Pemetrexed, a related compound, is classified as a hazardous substance. It is extremely flammable and harmful if swallowed. It may cause respiratory irritation, drowsiness, or dizziness. It may be harmful if swallowed and enters airways, and may cause damage to organs through prolonged or repeated exposure .
Análisis Bioquímico
Biochemical Properties
Pemetrexed Diethyl Ester inhibits three enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes are thymidylate synthase, dihydrofolate reductase, and glycineamide ribonucleotide formyltransferase . The interactions between this compound and these enzymes are crucial for its function and efficacy.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the synthesis of purines and pyrimidines, which are essential components of DNA and RNA . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the aforementioned enzymes . By inhibiting these enzymes, this compound disrupts the synthesis of purines and pyrimidines, leading to changes in gene expression and ultimately affecting cell function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that it has a substantial therapeutic effect at certain dosages, but can cause toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of folate metabolism and purine and pyrimidine synthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O6/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJAOZLLEHXUBF-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Pemetrexed Diethyl Ester and what is its significance in pharmaceutical chemistry?
A1: this compound is a crucial intermediate in the synthesis of Pemetrexed Disodium, the active pharmaceutical ingredient in the anti-cancer drug Pemetrexed. [, , ] This compound plays a vital role in achieving the high purity required for the final drug substance.
Q2: The provided research articles mention achieving high purity this compound. Why is high purity important for this intermediate?
A2: High purity of this compound is critical because impurities can propagate through the synthesis process and contaminate the final drug product. [, ] This can impact the drug's efficacy and safety. Specifically, the articles highlight methods to achieve a purity greater than 98.5%, which is essential for producing a safe and effective pharmaceutical product. []
Q3: One of the research papers describes a novel process for synthesizing Pemetrexed Disodium using specific solvents and purification steps. Could you elaborate on the significance of this process?
A3: The novel process described focuses on optimizing the synthesis of this compound and subsequently Pemetrexed Disodium. [, ] It emphasizes the use of specific solvent systems and purification techniques, like washing with a controlled pH basic solution and selective precipitation, to achieve high purity. These refinements are crucial for large-scale production and ensuring the quality of the final drug substance.
Q4: Can you discuss the different salt forms of Pemetrexed mentioned in the research and their potential implications?
A4: The research mentions both the Disodium salt and a (bi)lysine salt of Pemetrexed. [] While the Disodium salt is the commercially available form of the drug, research into alternative salt forms like the (bi)lysine salt is valuable. This exploration could lead to improved drug properties such as enhanced stability, altered solubility, or potentially different pharmacokinetic profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



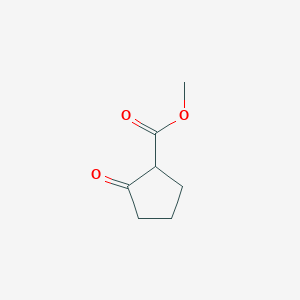

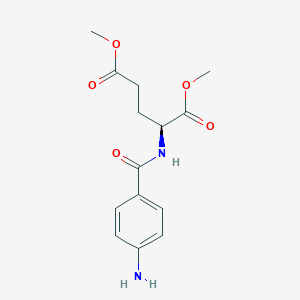
![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)
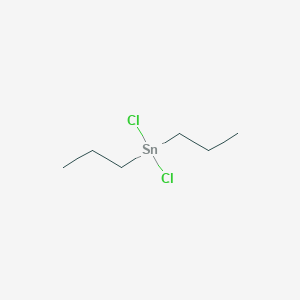
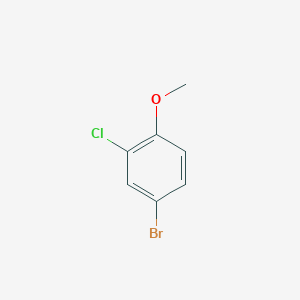
![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)

